molecular formula C18H15N3S B2889692 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile CAS No. 610758-85-5

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2889692
CAS No.: 610758-85-5
M. Wt: 305.4
InChI Key: INSJBMSZOKYTOB-SDNWHVSQSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H15N3S and its molecular weight is 305.4. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have shown significant efficacy as corrosion inhibitors for carbon steel in acidic environments. These compounds can be adsorbed onto surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion than previously reported inhibitors. The correlation between experimental results and quantum chemical parameters, calculated using the density functional theory method (DFT), highlights the potential of benzothiazole derivatives in corrosion science (Hu et al., 2016).

Heterocyclic Compound Synthesis

The microwave-mediated synthesis of benzothiazole and benzimidazole-based heterocycles demonstrates the role of benzothiazole derivatives in facilitating the efficient production of novel heterocyclic compounds. These compounds serve as versatile building blocks for creating a wide range of heterocycles, highlighting the importance of benzothiazole derivatives in synthetic organic chemistry and drug discovery (Darweesh et al., 2016).

Molecular Docking and Biological Activity

Benzothiazole derivatives have been studied for their potential in molecular docking and biological activity evaluations. Novel ligands and their metal complexes have been synthesized and characterized, showing varied activities against clinically isolated bacterial strains. The study of these compounds through density functional theory calculations, molecular docking, and in vitro antibacterial activity assays underscores their potential in the development of new antibacterial agents (Ekennia et al., 2018).

Anticancer Activity

Research into benzothiazole derivatives has also extended into the field of cancer treatment. Compounds bearing the benzothiazole moiety have been synthesized and evaluated for their in vitro anticancer activity against a variety of cancer cell lines. The design of these compounds, which combine pharmacophoric moieties like pyridine and benzazoles, is based on their potential to serve as novel anticancer agents. This research highlights the therapeutic potential of benzothiazole derivatives in oncology (Elzahabi, 2011).

Anti-Inflammatory Potential

The synthesis and evaluation of chromene derivatives prepared using benzothiazole as a precursor have demonstrated significant anti-inflammatory activity. This activity was confirmed through in vivo testing, showcasing the potential of benzothiazole derivatives in the development of new anti-inflammatory drugs (Gandhi et al., 2018).

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-12-7-8-15(9-13(12)2)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSJBMSZOKYTOB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.